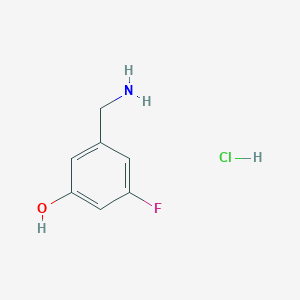

3-(aminomethyl)-5-fluorophenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Biologically Active Molecules

Fluorophenyl groups, similar to those in 3-(aminomethyl)-5-fluorophenol hydrochloride, are known pharmacophores used in the synthesis of biologically active molecules. Studies have shown that fluorine-containing compounds, including those with fluorophenyl groups, have been synthesized for potential antibacterial activities. These compounds, through their unique fluorine chemistry, offer promising activity against bacteria at low concentrations, indicating their usefulness in developing new antibiotics and antibacterial agents (Holla, Bhat, & Shetty, 2003).

Antimicrobial and Antitumor Applications

The structural motif present in this compound is also found in derivatives that have been synthesized and evaluated for their antimicrobial and antitumor activities. Certain derivatives bearing the 2,4-dichloro-5-fluorophenyl moiety have shown significant antibacterial and antifungal activities, as well as promising antitumor effects against various cancer cell lines. This suggests that modifications of the this compound structure could lead to potent antimicrobial and anticancer agents (Karthikeyan et al., 2006; Xiong et al., 2009).

Chemical Sensing and Imaging

Fluorophenol derivatives have been utilized in the development of fluorescent sensors for metal ion detection, highlighting their potential in environmental monitoring and biological imaging. A study on an o-aminophenol-based fluorogenic chemosensor exemplifies the capability of fluorophenol derivatives to selectively and sensitively detect metal ions, such as Al3+, with applications ranging from environmental monitoring to living cell imaging (Ye et al., 2014).

Quantum Chemical Studies and Material Science

The unique electronic structure of fluorophenols allows for quantum chemical studies to explore molecular geometry, chemical reactivity, and intermolecular interactions. Such studies contribute to a deeper understanding of the material properties and potential applications of fluorophenol derivatives in designing new materials with desired electronic and photophysical properties (Satheeshkumar et al., 2017).

Antiviral Research

Derivatives of fluorophenols have been explored for their antiviral properties. Specific substitutions on the fluorophenol core structure have shown efficacy against various viruses, indicating potential therapeutic applications in antiviral drug development. Such findings support the exploration of this compound derivatives in the search for new antiviral agents (Ivachtchenko et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, Methyl 4-(aminomethyl)benzoate hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

While the future directions for “3-(aminomethyl)-5-fluorophenol hydrochloride” are not explicitly mentioned in the search results, a study discusses the ongoing global effort to advance emerging perovskite solar cells (PSCs), and many of these endeavors are focused on developing new compositions, processing methods, and passivation strategies . This suggests that there could be potential applications for similar compounds in the field of renewable energy.

Mechanism of Action

Target of Action

The primary target of 3-(Aminomethyl)-5-fluorophenol hydrochloride is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis, playing a crucial role in charging tRNA with leucine .

Mode of Action

The compound interacts with its target by inhibiting the activity of LeuRS . This inhibition disrupts protein synthesis, which is vital for the growth and survival of the bacteria . The compound shows good antitubercular activity with high selectivity over human cytoplasmic protein synthesis inhibition .

Biochemical Pathways

The affected pathway is the protein synthesis pathway in Mycobacterium tuberculosis. By inhibiting LeuRS, the compound disrupts the charging of tRNA with leucine, a critical step in protein synthesis . The downstream effects include the inhibition of bacterial growth due to the disruption of protein production .

Pharmacokinetics

The compound shows potent inhibition of mtb leurs and in vitro antitubercular activity . It also exhibits remarkable pharmacokinetic profiles in mouse TB infection models .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, leading to the inhibition of bacterial growth .

properties

IUPAC Name |

3-(aminomethyl)-5-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c8-6-1-5(4-9)2-7(10)3-6;/h1-3,10H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOOXMXKTMCDJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B6232324.png)